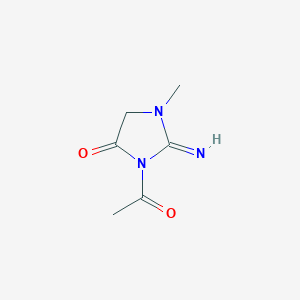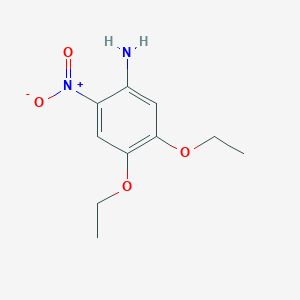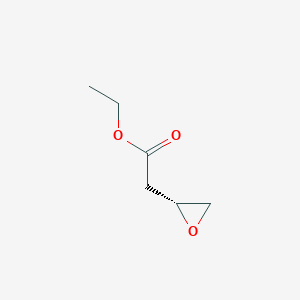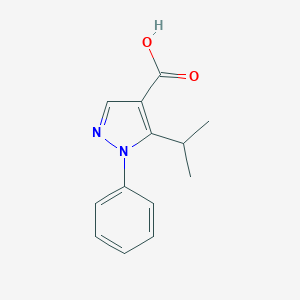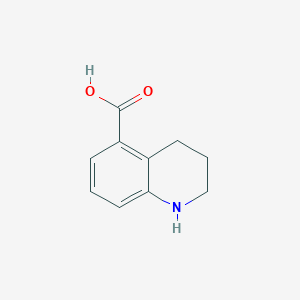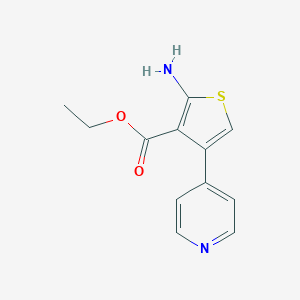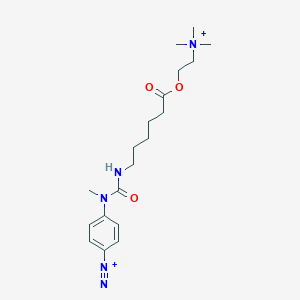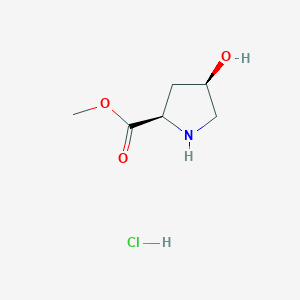
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
説明
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multiple steps from N-protected dehydroproline methyl esters. A notable process includes the stereoselective reaction with osmium tetraoxide, leading to high yields of dihydroxyprolines. This method demonstrates the complexity and precision required in synthesizing such compounds (Goli et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, has been extensively studied using NMR techniques. These studies allow for the precise determination of the spatial arrangement of atoms within the molecule, critical for understanding its chemical behavior (Goli et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives are diverse, including condensation, N-alkylation, and hydrolysis, showcasing the compound's reactivity and versatility in organic synthesis. The purity and yield of these reactions are of significant interest for scale-up production (Cheng Qing-fang, 2005).
科学的研究の応用
Therapeutic Applications in Pancreatitis : Compounds R-102444 and R-96544, related to this chemical, have been shown to reduce pancreatic enzyme activity and inflammation in experimental models of pancreatitis, indicating potential therapeutic applications for treating this condition (Ogawa et al., 2005).
Synthesis of Functionalized Heterocycles : A simple two-step synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates has been developed, which is useful for constructing functionalized heterocycles and pyrrole products (Grošelj et al., 2013).
Novel Decarboxylation Method : A novel decarboxylation method using 2-cyclohexen-1-one has been reported, yielding optically active amino compounds like (3R)-()-3-hydroxypyrrolidine and (2R)-()-2-hydroxypropylamine with good yields (Hashimoto et al., 1986).
Synthesis of Dipeptidyl Peptidase IV Inhibitors : The successful synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides, related to this compound, has been achieved, significantly reducing synthetic steps for medicinal applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol : This compound has been synthesized from (2S)-3,4-dehydroproline derivatives in high yield and purity, confirming its identity with authentic material (Goli et al., 1994).
GABA-Uptake Inhibitors : New GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid have shown potential as inhibitors of GAT-1 and GAT-3, with specific stereoisomer configurations demonstrating potent inhibition (Zhao et al., 2005).
Synthesis of Antibiotics : A novel ultrabroad-spectrum carbapenem antibiotic was synthesized using a method involving iodine-mediated oxidative cyclization of (1R)-N-(1-aryl-3-butenyl)acetamide (Hashihayata et al., 2002).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
114676-59-4 | |
| Record name | D-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114676-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



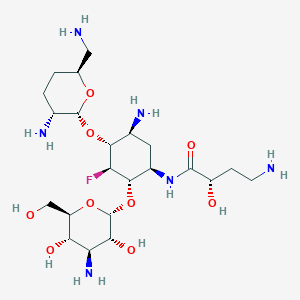
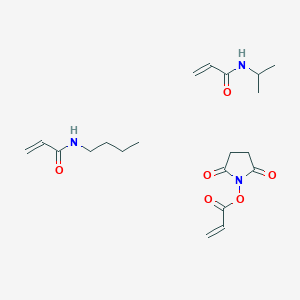
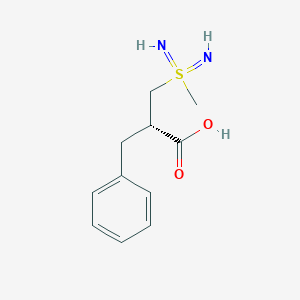
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
